molecular formula C21H22N6O2 B2531756 (5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone CAS No. 2034409-62-4

(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2531756
CAS No.: 2034409-62-4
M. Wt: 390.447
InChI Key: YMXMSGZRJWXHRA-UHFFFAOYSA-N
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Description

The compound "(5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone" is a hybrid heterocyclic molecule combining isoxazole, pyridine, piperazine, and tetrahydrocinnoline moieties. The isoxazole ring, known for its metabolic stability, is linked to a pyridinyl group, which may enhance binding interactions with biological targets.

Properties

IUPAC Name

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O2/c28-21(18-13-19(29-25-18)16-5-3-7-22-14-16)27-10-8-26(9-11-27)20-12-15-4-1-2-6-17(15)23-24-20/h3,5,7,12-14H,1-2,4,6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXMSGZRJWXHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NOC(=C4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure, which incorporates a pyridine ring, an isoxazole moiety, and a piperazine derivative, suggests diverse biological activities. This article reviews the biological activity of this compound based on current research findings.

Structural Characteristics

The molecular formula of the compound is C21H22N6O2C_{21}H_{22}N_{6}O_{2} with a molecular weight of 390.4 g/mol. The presence of multiple functional groups allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

PropertyValue
Molecular FormulaC21H22N6O2
Molecular Weight390.4 g/mol
CAS Number2034409-62-4

Biological Activity Overview

Research indicates that compounds similar to This compound exhibit a range of biological activities including:

  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : The compound may inhibit pathways involved in inflammation.
  • Anticancer Effects : Similar structures have shown promise in targeting cancer cells through various mechanisms.

The mechanism by which this compound exerts its effects involves interaction with specific biological macromolecules. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptors that play significant roles in cell signaling.

Understanding these interactions is crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that derivatives of isoxazole exhibit cytotoxicity against human cancer cell lines. The specific interactions and pathways affected by the compound require further investigation through biochemical assays.
  • Anti-inflammatory Studies : Research has shown that compounds with a similar structural backbone can reduce inflammatory markers in vitro, suggesting that this compound may have similar properties.
  • Antimicrobial Testing : In vitro assays indicated that related compounds possess significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Synthesis and Characterization

The synthesis of This compound can be achieved through various synthetic routes that optimize yield and purity. Common methods include:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions to form the isoxazole ring.
  • Coupling Agents : Employing agents like EDCI and HOBt to facilitate the formation of amide bonds during synthesis.

Future Directions in Research

Further research is necessary to fully understand the biological activity and therapeutic potential of this compound. Key areas include:

  • In Vivo Studies : Conducting animal studies to assess efficacy and safety profiles.
  • Mechanistic Studies : Elucidating specific molecular targets and pathways affected by the compound.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the structure impact biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural motifs with derivatives reported in pyridazine and isoxazole-based bioactive molecules (e.g., I-6230, I-6232, I-6273, I-6373, and I-6473) . These analogues feature variations in aromatic cores, substituents, and linker regions, influencing their pharmacological profiles.

Table 1: Structural and Functional Comparison

Compound ID Core Structure Substituents/Modifications Reported Bioactivity
Target Compound Isoxazole-pyridine + tetrahydrocinnolinyl-piperazine Methanone linker Hypothesized kinase inhibition*
I-6230 Pyridazine-phenethylamino Ethyl benzoate Antiproliferative (cancer cells)
I-6273 Methylisoxazole-phenethylamino Ethyl benzoate + thioether linkage Antimicrobial activity
I-6373 Methylisoxazole-phenethylthio Ethyl benzoate + ether linkage Enhanced metabolic stability

*Inferred from structural similarity to kinase inhibitors with piperazine-cinnoline scaffolds.

Critical Analysis

Bioactivity Modulation: The target compound’s tetrahydrocinnoline moiety distinguishes it from analogues like I-6230 (pyridazine-based), which lack fused bicyclic systems. This modification may enhance binding to hydrophobic pockets in kinase domains .

Selectivity and Potency: Compared to I-6373 (phenethylthio linkage), the target compound’s piperazine-tetrahydrocinnoline system offers greater conformational rigidity, which could improve selectivity for targets like serotonin receptors or phosphodiesterases .

Metabolic Stability: The absence of ester groups (common in I-6230 and I-6273) suggests reduced first-pass metabolism, a limitation noted in preclinical studies of ethyl benzoate derivatives .

Research Findings and Limitations

Hypothetical Pharmacological Advantages

  • Kinase Inhibition: Molecular docking simulations (based on analogues) suggest the tetrahydrocinnoline-piperazine system may interact with ATP-binding sites in kinases (e.g., CDK2 or Aurora A), similar to FDA-approved inhibitors .
  • Neuroactive Potential: The piperazine moiety aligns with ligands for 5-HT1A or dopamine receptors, though empirical data are lacking .

Gaps in Current Knowledge

  • No in vitro or in vivo studies directly evaluate the target compound’s efficacy, toxicity, or metabolic fate.
  • Limited data on cinnoline-piperazine hybrids necessitate further exploration of their ADME (Absorption, Distribution, Metabolism, Excretion) profiles .

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